molecular formula C18H17ClN2O2 B2872749 5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 1031944-43-0

5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2872749
CAS No.: 1031944-43-0
M. Wt: 328.8
InChI Key: BOXQSIXGVCLFFO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-benzodiazepin-2-one class, characterized by a seven-membered diazepine ring fused to a benzene ring. The substituents at positions 3 and 5—methyl and (4-chlorophenyl)acetyl groups, respectively—play critical roles in its physicochemical and biological properties.

Evidence from plant growth studies indicates that this compound significantly enhances biomass accumulation in Lupinus angustifolius (narrow-leaved lupin), with a maximum biomass of 0.526 ± 0.031 g observed in VB Vilniai seeds .

Properties

IUPAC Name

5-[2-(4-chlorophenyl)acetyl]-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-11-21(16-5-3-2-4-15(16)20-18(12)23)17(22)10-13-6-8-14(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXQSIXGVCLFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN1O2C_{16}H_{16}ClN_{1}O_{2}, with a molecular weight of approximately 303.76 g/mol. The compound features a benzodiazepine core structure that contributes to its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that certain benzodiazepine derivatives possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds can be significantly lower than standard antibiotics .

2. Enzyme Inhibition

Benzodiazepines are also known for their ability to inhibit various enzymes:

  • Acetylcholinesterase Inhibition : The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds with similar structures have shown IC50 values ranging from 0.63 µM to 6.28 µM against AChE .
  • Urease Inhibition : Urease inhibitors are important in treating conditions like urinary tract infections. The compound's analogs have shown strong urease inhibition with IC50 values comparable to existing drugs .

3. CNS Activity

The benzodiazepine class is well-known for its central nervous system (CNS) effects:

The biological activity of this compound can be attributed to its interaction with various biological targets:

GABA Receptor Modulation

Benzodiazepines enhance the effect of the neurotransmitter gamma-Aminobutyric acid (GABA) at the GABA_A receptor. This results in increased neuronal inhibition and contributes to their anxiolytic and sedative effects.

Enzyme Interaction

The binding interactions with AChE and urease involve specific amino acid residues that facilitate the inhibition process. Molecular docking studies have been utilized to elucidate these interactions .

Case Studies

Several studies have explored the biological activity of related benzodiazepine derivatives:

  • Study on Antibacterial Activity : A study reported that certain derivatives exhibited significant antibacterial effects against multiple strains with varying degrees of potency. The most potent compounds had IC50 values significantly lower than conventional antibiotics .
  • AChE Inhibition Study : Another study evaluated the AChE inhibitory potential of benzodiazepine derivatives and found that modifications in the side chains led to enhanced inhibitory activity compared to standard controls .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their biological or physicochemical properties:

Compound Name Substituents Biological Activity/Properties Key Data Reference
5-[(4-Chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 5-(4-chlorophenyl)acetyl, 3-methyl Plant growth modulation Max lupin biomass: 0.526 g (VB Vilniai)
5-Benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 5-benzoyl, 4-methyl Anti-HIV-1 reverse transcriptase (RT) inhibition IC₅₀ values in nanomolar range; structure-activity relationship (SAR) established
7-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 7-chloro, 4,4-dimethyl Synthetic intermediate Synthesized via condensation of methacrylic acid with 4-chloro-o-phenylenediamine
5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 5-(3-methylbenzoyl), 4-methyl Structural and computational analysis Hirshfeld surface analysis; DFT calculations reveal intermolecular interactions
(4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 4-phenyl, stereochemistry (4S) Crystallographic studies Crystal structure resolved (PDB ID: 2NJ); stereochemical influence on conformation

Physicochemical and Computational Comparisons

  • Hirshfeld Surface Analysis : For 5-(3-methylbenzoyl)-4-methyl derivatives, Hirshfeld analysis reveals dominant H···H (48.5%) and C···H (25.4%) interactions, stabilizing crystal packing. The 4-chlorophenylacetyl group in the target compound likely increases Cl···H interactions, altering solubility and stability .
  • This contrasts with electron-donating methyl groups in other analogs, which increase ring electron density .

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